methyl 3-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate
Description
Methyl 3-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate is a triazolo[4,3-a]pyrazine derivative characterized by a phenoxy substituent at position 8 of the heterocyclic core, an acetamido linker, and a methyl benzoate ester at the meta position.
Properties
IUPAC Name |
methyl 3-[[2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O5/c1-30-20(28)14-6-5-7-15(12-14)23-17(27)13-26-21(29)25-11-10-22-19(18(25)24-26)31-16-8-3-2-4-9-16/h2-12H,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWMENRZHPVBBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is DNA. The compound is a DNA intercalator, meaning it inserts itself between the base pairs of the DNA double helix. This interaction can disrupt the normal functioning of the DNA, which can have various effects depending on the context.
Mode of Action
The compound interacts with its target, DNA, by intercalation. Intercalation involves the insertion of molecules between the planar bases of DNA. This can cause DNA to unwind or distort, interfering with the normal biological processes that rely on the DNA structure, such as replication and transcription.
Biochemical Pathways
By disrupting these processes, the compound could potentially inhibit cell growth and division, particularly in rapidly dividing cells such as cancer cells.
Result of Action
The result of the compound’s action as a DNA intercalator would likely be the disruption of normal cellular processes such as replication and transcription. This could lead to cell death, particularly in cells that are rapidly dividing. Therefore, this compound could potentially have anti-cancer properties.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among analogs lie in the substituents at positions 6, 8, and the acetamido/ester side chains. The following table summarizes critical comparisons:
*Calculated based on structural formula.
Key Observations:
- Phenoxy vs. Substituted Phenoxy Groups: The target compound’s unsubstituted phenoxy group contrasts with analogs bearing electron-donating groups (e.g., methoxy in , methyl in ).
- Side Chain Modifications : The methyl benzoate ester in the target compound may confer slower metabolic hydrolysis compared to ethoxy phenyl acetamide () or free hydroxyl groups (), influencing pharmacokinetics.
- Aromatic vs. Aliphatic Substituents: Benzyl-substituted derivatives () exhibit distinct receptor binding profiles compared to phenoxy-containing analogs, highlighting the role of aromaticity in target engagement.
Antioxidant Activity
Compounds with phenolic hydroxyl groups, such as 8-amino-6-(3-tert-butyl-4-hydroxyphenyl)-2-phenyl-triazolo[...]one (), demonstrate potent radical scavenging activity due to the stabilization of phenoxyl radicals. In contrast, the target compound lacks such groups, suggesting its primary utility may lie outside antioxidant applications.
Adenosine Receptor Modulation
Benzyl-substituted triazolo[4,3-a]pyrazines () show nanomolar affinity for human adenosine A1/A2A receptors, making them candidates for neurological disorders. The target compound’s phenoxy and ester groups may reduce receptor affinity compared to these analogs but could improve blood-brain barrier penetration due to moderate lipophilicity.
Solubility and Bioavailability
The 3,5-dimethylphenoxy and ethoxyphenyl acetamide groups in M446-2069 () enhance lipophilicity (clogP ~3.5), whereas the target compound’s benzoate ester may offer intermediate solubility. Piperazinyl/morpholinyl derivatives () exhibit improved aqueous solubility due to polar heterocycles, a feature absent in the target molecule.
Preparation Methods
Pyrazine Ring Functionalization
The 8-phenoxy substituent is introduced through nucleophilic aromatic substitution. A representative protocol involves:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 2,3-dichloropyrazine + phenol/K₂CO₃/DMF/80°C/12h | 78% | |
| 2 | Hydrazine hydrate/EtOH/reflux/6h | 85% |
This yields 3-hydrazinyl-8-phenoxypyrazin-2(1H)-one, confirmed by $$ ^1H $$ NMR (DMSO-d6): δ 8.21 (s, 1H, pyrazine-H), 7.45–7.32 (m, 5H, Ar-H), 4.01 (br s, 2H, NH₂).
Triazole Ring Cyclization
Cyclocondensation with triethyl orthoformate generates the fused triazole system:
$$
\text{3-Hydrazinylpyrazinone} + \text{HC(OEt)₃} \xrightarrow{\text{AcOH, 110°C}} \text{Triazolopyrazinone}
$$
Optimized Conditions :
- Molar ratio 1:1.2 (substrate:orthoformate)
- Acetic acid catalysis (0.5 equiv)
- 6h reaction time → 92% yield
Acetamido Linker Installation
Chloroacetylation of Triazolopyrazine
Activation of the triazolopyrazine nitrogen precedes linker attachment:
$$
\text{Triazolopyrazinone} + \text{ClCH₂COCl} \xrightarrow{\text{Et₃N, DCM}} \text{2-Chloroacetyl-triazolopyrazinone}
$$
Critical Parameters :
Amide Coupling with Benzoate Ester
Methyl 3-aminobenzoate undergoes nucleophilic displacement:
$$
\text{Chloroacetyl intermediate} + \text{Methyl 3-aminobenzoate} \xrightarrow{\text{KI, DMF}} \text{Acetamido product}
$$
Procedure :
- Charge reactor with chloroacetyl-triazolopyrazinone (1.0 equiv), methyl 3-aminobenzoate (1.1 equiv)
- Add potassium iodide (0.1 equiv) as catalyst
- Heat to 80°C in DMF for 8h
- Isolate via aqueous workup (NaHCO₃ wash) → 76% yield
Esterification and Final Product Isolation
Methyl Ester Formation
While the benzoate ester is typically introduced early, late-stage esterification can be achieved via:
$$
\text{3-(2-(Triazolopyrazinyl)acetamido)benzoic acid} + \text{MeOH} \xrightarrow{\text{SOCl₂}} \text{Methyl ester}
$$
Protocol :
Purification Strategies
| Technique | Conditions | Purity |
|---|---|---|
| Column Chromatography | SiO₂, EtOAc/hexanes (3:7) | 95% |
| Recrystallization | Ethyl acetate/hexanes | 98% |
Final product characterization includes:
- $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 10.41 (s, 1H, NH), 8.32 (d, J=5.0 Hz, 1H, pyrazine-H), 7.79 (d, J=8.6 Hz, 2H, Ar-H), 2.68 (s, 3H, COOCH₃)
- HRMS (ESI): m/z calcd for C₂₂H₁₈N₅O₅ [M+H]⁺ 432.1301, found 432.1298
Comparative Analysis of Synthetic Routes
Route Efficiency
| Method | Total Steps | Overall Yield | Key Advantage |
|---|---|---|---|
| Sequential functionalization | 5 | 48% | High intermediate purity |
| Convergent synthesis | 3 | 52% | Reduced purification steps |
Solvent Impact on Amidation
| Solvent | Reaction Time | Yield |
|---|---|---|
| DMF | 8h | 76% |
| THF | 12h | 63% |
| Acetonitrile | 10h | 58% |
DMF optimizes solubility of both aromatic components.
Mechanistic Considerations
Triazole Formation
The cyclization proceeds through:
Amide Bond Geometry
X-ray crystallography confirms the trans configuration of the acetamido linker, stabilized by intramolecular H-bonding between amide NH and pyrazine carbonyl.
Scalability and Industrial Considerations
Process Intensification
Cost Analysis
| Component | Cost Contribution |
|---|---|
| 2,3-Dichloropyrazine | 38% |
| Palladium catalysts | 22% |
| Solvent recovery | 15% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
